

Application Notes and Protocols for JNJ- 28312141 Solution Preparation with DMSO

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Compound of Interest		
Compound Name:	JNJ-28312141	
Cat. No.:	B608210	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent and orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its ability to target these key signaling pathways makes it a valuable tool for research in oncology, immunology, and inflammatory diseases. Accurate and consistent preparation of JNJ-28312141 solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving JNJ-28312141 for both in vitro and in vivo studies due to its high solubilizing capacity for organic molecules.

These application notes provide detailed protocols for the preparation, storage, and handling of JNJ-28312141 solutions using DMSO as the primary solvent.

Physicochemical and Biological Properties

A clear understanding of the properties of **JNJ-28312141** is essential for its effective use in research.



Property	Value	Reference
Molecular Weight	460.57 g/mol (free base); 497.04 g/mol (HCl salt)	[2][3]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2][4]
Biological Targets	CSF-1R (c-Fms), FLT3	[1][5]
Potency (IC50)	CSF-1R: 0.69 nM; FLT3: 21 nM (in MV-4-11 cells)	[5][6]

Signaling Pathways

JNJ-28312141 exerts its biological effects by inhibiting the CSF-1R and FLT3 signaling pathways, which are crucial for the proliferation and survival of various cell types, including macrophages and leukemic cells.



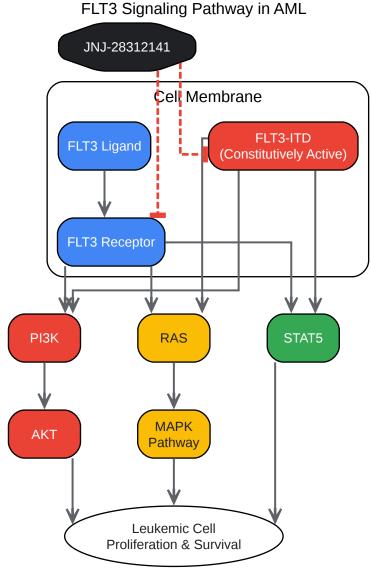
Cell Membrane CSF-1 JNJ-28312141 Ligand Binding CSF-1R РІ3К STAT RAF MEK **ERK** Cell Proliferation & Survival

CSF-1R Signaling Pathway

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Caption: Inhibition of the CSF-1R signaling pathway by JNJ-28312141.





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Caption: Inhibition of the FLT3 signaling pathway by **JNJ-28312141** in Acute Myeloid Leukemia (AML).

Experimental Protocols Preparation of JNJ-28312141 Stock Solution (for In Vitro Use)

This protocol describes the preparation of a high-concentration stock solution of **JNJ-28312141** in DMSO.



Materials:

- JNJ-28312141 powder (free base or HCl salt)
- Anhydrous/sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile filter tips

Protocol:

- Calculate the required mass of JNJ-28312141:
 - To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM x
 Molecular Weight (g/mol) x Volume (L) x 1000
 - Example for 1 mL of 10 mM stock solution of **JNJ-28312141** (free base, MW = 460.57): Mass (mg) = $10 \times 460.57 \times 0.001 \times 1000 = 4.6057$ mg
- Weighing:
 - In a sterile fume hood, carefully weigh the calculated amount of JNJ-28312141 powder into a sterile microcentrifuge tube or amber vial.
- Dissolution:
 - Add the calculated volume of sterile DMSO to the vial containing the JNJ-28312141 powder.
 - Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle
 warming in a 37°C water bath can aid dissolution if necessary.[7] Visually inspect the
 solution to ensure no particulates are present.



Storage:

- For short-term storage (days to weeks), store the stock solution at -20°C.[2]
- For long-term storage (months), aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Protect from light.

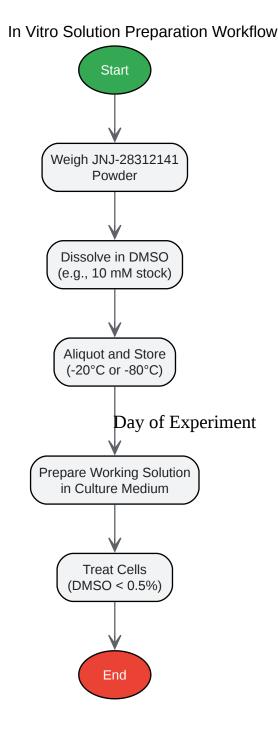
Recommended Concentrations for In Vitro Assays:

Assay Type	Cell Line Example	Recommended Working Concentration Range	Reference
CSF-1R Inhibition	CSF-1 dependent macrophages	1 - 100 nM	[6]
FLT3 Inhibition	MV-4-11 (AML)	10 - 500 nM	[5]
Cell Proliferation	Various cancer cell lines	10 nM - 10 μM	[6]

Important Considerations for In Vitro Use:

- The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]
- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
- Prepare fresh dilutions of the stock solution in culture medium for each experiment.





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Caption: Workflow for preparing **JNJ-28312141** solutions for in vitro experiments.

Preparation of JNJ-28312141 Formulation (for In Vivo Use)



This protocol provides a general guideline for preparing a **JNJ-28312141** formulation for oral administration in animal models. Note: The optimal formulation may vary depending on the animal model and experimental design.

Materials:

- JNJ-28312141 powder
- DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or water
- Sterile tubes for preparation and administration

Formulation Example (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

This formulation is suitable for achieving a clear solution for oral gavage.

Protocol:

- Calculate the required amounts of each component based on the desired final concentration and volume.
 - Example for 1 mL of a 10 mg/mL JNJ-28312141 formulation:
 - **JNJ-28312141**: 10 mg
 - DMSO: 0.1 mL (10% of total volume)
 - PEG300: 0.4 mL (40% of total volume)
 - Tween-80: 0.05 mL (5% of total volume)
 - Saline: 0.45 mL (45% of total volume)



• Dissolution:

- In a sterile tube, dissolve the weighed JNJ-28312141 powder in DMSO by vortexing.
- Add PEG300 and vortex until the solution is homogeneous.
- Add Tween-80 and vortex thoroughly.
- Finally, add the saline and vortex until a clear solution is obtained.
- Administration and Storage:
 - This formulation should be prepared fresh daily before administration.
 - If short-term storage is necessary, keep the solution at 4°C and protect it from light.
 Visually inspect for any precipitation before use.

Important Considerations for In Vivo Use:

- The tolerability of the vehicle should be assessed in a pilot study.
- The final concentration of DMSO administered to the animals should be kept to a minimum to avoid potential toxicity.[9]
- Another reported vehicle for oral administration of JNJ-28312141 is 20% hydroxypropyl-β-cyclodextrin (HPβCD) in water.[10] The choice of vehicle will depend on the specific experimental requirements.



In Vivo Formulation Workflow Start Weigh JNJ-28312141 Dissolve in DMSO Add PEG300 Add Tween-80 Add Saline Administer to Animal End

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Caption: Workflow for preparing JNJ-28312141 formulation for in vivo studies.



Safety Precautions

- Handle JNJ-28312141 powder and DMSO in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Consult the Safety Data Sheet (SDS) for JNJ-28312141 and DMSO for detailed safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental needs and the physicochemical properties of their particular batch of **JNJ-28312141**.

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